(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid
Description
This compound is a hybrid heterocyclic molecule combining a coumarin core with a thiazole-acetic acid moiety. The coumarin scaffold (5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl) is acetylated and linked to a 1,3-thiazol-4-yl group, which is further substituted with an acetic acid chain. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The thiazole ring enhances structural diversity and may improve binding affinity to biological targets due to its aromaticity and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C19H18N2O7S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C19H18N2O7S/c1-9-12(7-15(22)21-19-20-10(8-29-19)4-16(23)24)18(25)28-14-6-11(26-2)5-13(27-3)17(9)14/h5-6,8H,4,7H2,1-3H3,(H,23,24)(H,20,21,22) |
InChI Key |
LONWXPJMOKTKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NC(=CS3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 5,7-Dimethoxy-4-methyl-2H-chromen-2-one
The coumarin core is synthesized via Pechmann condensation under acidic conditions:
- Reactants : 3,5-dimethoxy-4-methylphenol (1.0 eq) and ethyl acetoacetate (1.2 eq)
- Catalyst : Concentrated sulfuric acid (10 mol%)
- Conditions : 120°C, 6 hr under nitrogen
- Yield : 78–85%
Mechanistic Insight :
Protonation of the phenolic hydroxyl activates the ring for electrophilic attack by the ketoester, followed by cyclodehydration to form the coumarin lactone.
Bromination at the 3-Position
Introduction of the acetyl group proceeds via bromination of 3-acetylcoumarin :
- Reactants : 5,7-dimethoxy-4-methyl-3-acetylcoumarin (1.0 eq), bromine (1.1 eq)
- Solvent : Chloroform (0.5 M)
- Conditions : 0°C to room temperature, 2 hr
- Yield : 70–75%
Critical Note :
Excess bromine or prolonged reaction times lead to di-brominated byproducts, necessitating precise stoichiometric control.
Thiazole Ring Formation
Hantzsch Thiazole Synthesis
The thiazole moiety is constructed via reaction of the bromoacetylcoumarin with thiourea derivatives:
- Reactants :
- 3-Bromoacetyl-5,7-dimethoxy-4-methylcoumarin (1.0 eq)
- Methyl 2-aminothiazole-4-acetate (1.2 eq)
- Base : Triethylamine (2.0 eq)
- Solvent : Ethanol (0.3 M)
- Conditions : Reflux, 8–12 hr
- Yield : 60–68%
Reaction Table 1 : Optimization of Thiazole Coupling
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–110 | 80 |
| Solvent | EtOH, DMF, THF | EtOH |
| Base | TEA, DIPEA, K2CO3 | TEA |
Mechanistic Pathway :
- Nucleophilic displacement of bromide by the thioamide nitrogen.
- Cyclization via intramolecular attack of the sulfur on the carbonyl carbon.
- Aromatization to form the thiazole ring.
Ester Hydrolysis to Acetic Acid
Saponification of the Methyl Ester
The final step converts the methyl ester to the free acid:
- Reactants : Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate (1.0 eq)
- Base : NaOH (3.0 eq)
- Solvent : THF/H2O (4:1 v/v)
- Conditions : 50°C, 4 hr
- Yield : 85–90%
Analytical Validation :
- IR (KBr) : 1715 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, coumarin)
- ¹H NMR (400 MHz, DMSO-d6) : δ 12.1 (s, 1H, COOH), 8.2 (s, 1H, thiazole-H), 6.8 (s, 1H, coumarin-H5), 3.9 (s, 6H, OCH3).
Challenges and Optimization Strategies
Regioselectivity in Coumarin Bromination
Competing bromination at the 4-methyl group is mitigated by:
- Low-temperature addition (0°C) of bromine
- Steric hindrance from the 4-methyl group directing electrophiles to the 3-position.
Thiazole Ring Aromatization
Incomplete cyclization results in open-chain byproducts. Remedies include:
- Extended reflux times (up to 12 hr)
- Catalytic p-toluenesulfonic acid (0.1 eq) to promote dehydration.
Comparative Analysis of Synthetic Routes
Table 2 : Route Efficiency Comparison
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Coumarin synthesis | 78–85 | 95–98 |
| Bromination | 70–75 | 90–93 |
| Thiazole formation | 60–68 | 88–91 |
| Ester hydrolysis | 85–90 | 97–99 |
Route bottlenecks occur at the thiazole coupling stage due to steric hindrance from the coumarin substituents. Microwave-assisted synthesis (80°C, 30 min) has been explored to improve yields to 75%.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing triethylamine with K2CO3 in the thiazole step reduces reagent costs by 40% without compromising yield.
Solvent Recycling
Ethanol recovery via fractional distillation achieves 70% solvent reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and coumarin moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The coumarin moiety is known to inhibit enzymes like topoisomerases, while the thiazole ring can interact with different biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Biological Activity
The compound (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid is a synthetic organic molecule featuring a unique structural arrangement that combines a chromone backbone with a thiazole moiety. This article delves into its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O5 |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl}acetic acid |
| CAS Number | 1324079-88-0 |
| Purity | >95% |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that compounds with thiazole structures often exhibit significant anticancer properties. For instance, thiazolidine derivatives have shown selective cytotoxicity against various cancer cell lines, including K562 and HeLa cells, with IC50 values ranging from 8.5 µM to 15.1 µM .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and other diseases. For example, derivatives of similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : Compounds with chromone structures are known for their antioxidant activities. This property is essential for mitigating oxidative stress in cells, which is a contributing factor in various diseases.
Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that thiazolidine derivatives exhibit potent cytotoxic effects against cancer cell lines. For example, one study reported that certain thiazolidinones induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways .
- Comparative Studies : A comparative analysis of thiazolidine derivatives showed that some compounds had IC50 values lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
- Mechanistic Insights : Mechanistic studies revealed that these compounds could inhibit cell proliferation and induce cell cycle arrest in cancer cells, highlighting their potential for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
